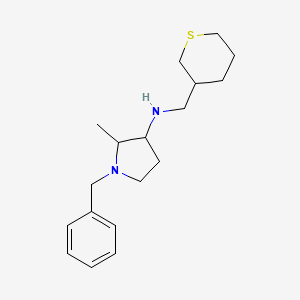
N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine is a compound that features a piperidine ring, a thietane ring, and an ethylamine chain. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals . The compound’s unique structure makes it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine typically involves the reaction of 1-methylpiperidine with ethylamine and thietane. The process may include steps such as:
Formation of 1-Methylpiperidine: This can be achieved through the hydrogenation of pyridine.
Alkylation: The 1-methylpiperidine undergoes alkylation with ethylamine to form the intermediate.
Cyclization: The intermediate is then reacted with thietane under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, while the thietane ring may contribute to its biological activity by modulating enzyme functions. The compound’s effects are mediated through binding to these targets, leading to various physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methylpiperidin-4-yl)ethanamine: Shares the piperidine and ethylamine structure but lacks the thietane ring.
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Similar structure but with different substituents on the piperidine ring.
Uniqueness
N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and effects .
Propriétés
Formule moléculaire |
C11H22N2S |
|---|---|
Poids moléculaire |
214.37 g/mol |
Nom IUPAC |
N-[2-(1-methylpiperidin-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C11H22N2S/c1-13-6-3-10(4-7-13)2-5-12-11-8-14-9-11/h10-12H,2-9H2,1H3 |
Clé InChI |
GVUADHBEYKRYIZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)CCNC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


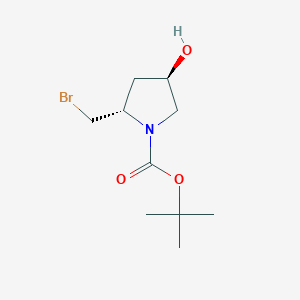
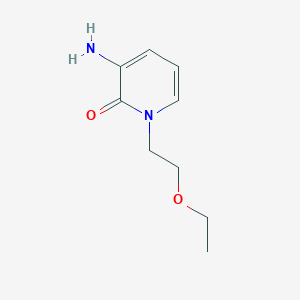
![1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one](/img/structure/B15226818.png)
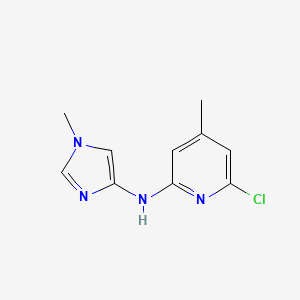
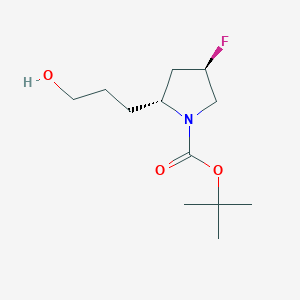
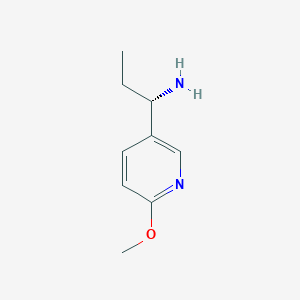

![3-(8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutane-1,1-diol](/img/structure/B15226828.png)
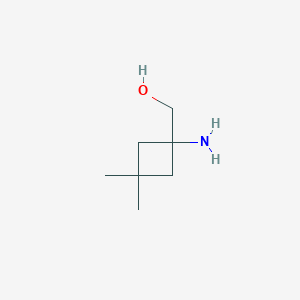


![Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B15226862.png)
![2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15226867.png)
